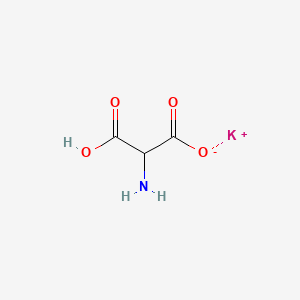
2-Aminomalonic Acid Monopotassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomalonic Acid Monopotassium Salt is a derivative of 2-aminomalonic acid, which is an amino polycarboxylic acid. This compound is known for its zwitterionic character, similar to amino acids, making it a versatile ligand in various chemical reactions . It has applications in medicine, environmental technology, and chemistry due to its ability to form complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomalonic Acid Monopotassium Salt typically involves the reaction of malonic acid with ammonia and bromine . The process can be summarized as follows:
Starting Materials: Malonic acid, ammonia, and bromine.
Reaction Conditions: The reaction is carried out in diethyl ether, followed by recrystallization from water to obtain the product as colorless blocks.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Aminomalonic Acid Monopotassium Salt undergoes various chemical reactions, including:
Decarboxylation: Catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine.
Complexation: Forms complexes with metal ions due to its nitrogen-containing moiety and carboxyl groups.
Common Reagents and Conditions
Decarboxylation: Requires serine hydroxymethyltransferase as a catalyst.
Complexation: Involves metal ions and can occur under various pH conditions due to the zwitterionic nature of the compound.
Major Products
Decarboxylation: Glycine.
Complexation: Metal ion complexes.
Scientific Research Applications
2-Aminomalonic Acid Monopotassium Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminomalonic Acid Monopotassium Salt involves its ability to form complexes with metal ions. The nitrogen-containing moiety and carboxyl groups facilitate the binding of metal ions, making it an effective ligand in various chemical reactions . In biological systems, it can undergo decarboxylation catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine .
Comparison with Similar Compounds
2-Aminomalonic Acid Monopotassium Salt can be compared with other amino polycarboxylic acids, such as:
Ethylenediaminetetraacetic Acid (EDTA): Known for its strong chelating properties and widespread use in various industries.
Diethylenetriamine Pentaacetate (DTPA): Used in medical imaging and as a chelating agent.
Triethylenetetramine (TETA): Employed in industrial applications for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its zwitterionic character and the presence of two carboxyl groups, one of which can be decarboxylated to form a chiral center . This property makes it a versatile compound in both chemical and biological applications.
Properties
Molecular Formula |
C3H4KNO4 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
potassium;2-amino-3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO4.K/c4-1(2(5)6)3(7)8;/h1H,4H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
CKOXCZZUKNHFDJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)(C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

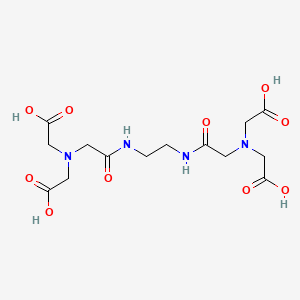
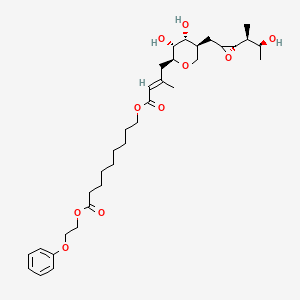
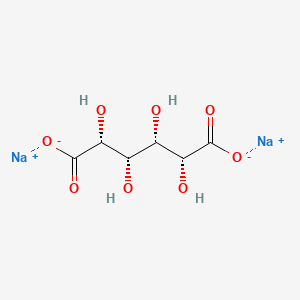


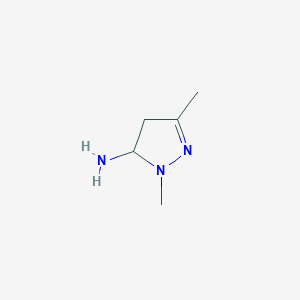
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

